molecular formula C31H39N11O6S B11932772 2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate

2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate

Cat. No.: B11932772
M. Wt: 693.8 g/mol
InChI Key: RVJNIKFVEAWLQC-FQEVSTJZSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-2-yl core substituted with a 4-tert-butylthiazole carboxamide group, a tetrazole-linked ethenyl moiety, and a piperidin-3-yloxycarbonylamino-ethyl-dimethylazanium acetate side chain. Its stereochemistry at the piperidine ring (3S configuration) distinguishes it from closely related analogs, such as the 3R enantiomer described in . The molecule’s design integrates multiple pharmacophoric elements:

  • Pyrido[1,2-a]pyrimidinone core: Known for binding to kinase and enzyme active sites, as seen in pyrido-pyrimidinone derivatives (e.g., kinase inhibitors in ) .
  • Tetrazole group: Enhances metabolic stability and mimics carboxylic acid bioisosteres, critical in drug design .
  • 4-tert-butylthiazole: A hydrophobic substituent that may improve target affinity or solubility .

The compound’s molecular formula is C₃₅H₄₁N₁₁O₆S, with an average mass of 767.84 g/mol and a monoisotopic mass of 767.29 g/mol .

Properties

Molecular Formula

C31H39N11O6S

Molecular Weight

693.8 g/mol

IUPAC Name

2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate

InChI

InChI=1S/C31H39N11O6S/c1-31(2,3)22-18-49-29(33-22)35-27(45)19-10-13-41-24(15-19)34-26(21(28(41)46)8-9-23-36-38-39-37-23)40-12-6-7-20(16-40)48-30(47)32-11-14-42(4,5)17-25(43)44/h8-10,13,15,18,20H,6-7,11-12,14,16-17H2,1-5H3,(H3-,32,33,35,36,37,38,39,43,44,45,47)/t20-/m0/s1

InChI Key

RVJNIKFVEAWLQC-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=NC(=C(C(=O)N3C=C2)/C=C/C4=NNN=N4)N5CCC[C@@H](C5)OC(=O)NCC[N+](C)(C)CC(=O)[O-]

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=NC(=C(C(=O)N3C=C2)C=CC4=NNN=N4)N5CCCC(C5)OC(=O)NCC[N+](C)(C)CC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Query Compound Pyrido[1,2-a]pyrimidin-2-yl 4-tert-butylthiazole, tetrazole-ethenyl, (3S)-piperidine 767.84 Stereospecific 3S configuration; zwitterionic acetate side chain
2-[({[(3R)-1-{8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]…}piperidin-3-yl]oxy}… Pyrido[1,2-a]pyrimidin-2-yl 4-tert-butylthiazole, tetrazole-ethenyl, (3R)-piperidine 767.84 3R enantiomer; identical substituents but divergent stereochemistry
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo… Pyrido[1,2-a]pyrimidin-3-yl Fluoro-benzisoxazole, methyl-oxo group, chromen-triazole N/A Fluorinated aromatic system; triazole-carboxamide pharmacophore
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives Pyrido[3,4-d]pyrimidin-4(3H)-one tert-butyldimethylsilyl, trimethylsilylethoxymethyl (SEM) 500–600 (estimated) SEM-protected intermediates for kinase inhibitors

Key Observations:

Stereochemical Differentiation : The query compound’s 3S configuration contrasts with the 3R enantiomer in , which may lead to differences in target binding or pharmacokinetics .

Substituent Diversity : The tetrazole-ethenyl group in the query compound is absent in fluorobenzisoxazole derivatives (), suggesting divergent mechanisms of action .

Key Findings:

  • Synthetic Complexity : The query compound’s synthesis likely involves stereoselective piperidine formation and tetrazole cyclization, as seen in similar compounds .
  • Stability : The tetrazole group improves metabolic stability compared to carboxylates but may introduce sensitivity to photodegradation .

Biological Activity

The compound 2-[2-[[[3S]-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate (commonly referred to as D13-9001) is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a piperidine ring, a pyrido[1,2-a]pyrimidine moiety, and a thiazole ring. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Overview

The molecular formula of D13-9001 is C31H39N11O6SC_{31}H_{39}N_{11}O_{6}S, with a molecular weight of 693.8 g/mol. The compound's intricate structure is characterized by the following key features:

Structural Feature Description
Piperidine Ring A saturated nitrogen-containing ring that may influence CNS activity.
Pyrido[1,2-a]pyrimidine A heterocyclic structure known for potential anticancer properties.
Thiazole Ring Associated with antimicrobial activity.

Biological Activity

Preliminary studies suggest that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : D13-9001 has shown potential in inhibiting bacterial efflux pumps such as AcrB and MexB, which are critical for bacterial resistance to antibiotics.
  • Anticancer Properties : The pyrido[1,2-a]pyrimidine moiety is linked to various anticancer activities. Research indicates that derivatives of this structure can induce apoptosis in cancer cells .
  • CNS Effects : The presence of the piperidine ring suggests possible effects on the central nervous system, warranting further investigation into its neuropharmacological properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of D13-9001 involves several steps that include the formation of hydrophobic tert-butyl thiazolyl aminocarboxyl pyridopyrimidine moieties. The synthetic routes are designed to optimize yield and minimize impurities while maintaining biological activity.

Key Steps in Synthesis:

  • Formation of the thiazole ring through condensation reactions.
  • Coupling with the piperidine derivative.
  • Introduction of the dimethylazanium group to enhance solubility and bioavailability.

Case Studies

Several studies have evaluated the biological activity of D13-9001 and its derivatives:

Study 1: Antimicrobial Efficacy

A study assessed the compound's ability to inhibit various bacterial strains resistant to conventional antibiotics. Results indicated a significant reduction in bacterial viability at micromolar concentrations, suggesting its utility as a novel antimicrobial agent.

Study 2: Anticancer Activity

In vitro assays demonstrated that D13-9001 effectively inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. Mechanistic studies revealed that it induces cell cycle arrest and apoptosis through mitochondrial pathways .

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